[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate [5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 380475-07-0
VCID: VC4190475
InChI: InChI=1S/C28H19FN2O4/c1-34-25-14-9-18(15-20(17-30)27(32)31-22-12-10-21(29)11-13-22)16-26(25)35-28(33)24-8-4-6-19-5-2-3-7-23(19)24/h2-16H,1H3,(H,31,32)/b20-15+
SMILES: COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula: C28H19FN2O4
Molecular Weight: 466.468

[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate

CAS No.: 380475-07-0

Cat. No.: VC4190475

Molecular Formula: C28H19FN2O4

Molecular Weight: 466.468

* For research use only. Not for human or veterinary use.

[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate - 380475-07-0

Specification

CAS No. 380475-07-0
Molecular Formula C28H19FN2O4
Molecular Weight 466.468
IUPAC Name [5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate
Standard InChI InChI=1S/C28H19FN2O4/c1-34-25-14-9-18(15-20(17-30)27(32)31-22-12-10-21(29)11-13-22)16-26(25)35-28(33)24-8-4-6-19-5-2-3-7-23(19)24/h2-16H,1H3,(H,31,32)/b20-15+
Standard InChI Key CFUIBPWYQNVYSG-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=CC=CC4=CC=CC=C43

Introduction

[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate is a complex organic compound with significant interest in medicinal chemistry and materials science. Its molecular formula is C28H19FN2O4, and it is classified as an aromatic carboxylate due to the presence of both naphthalene and carboxylate functional groups.

Synthesis of [5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate

The synthesis of this compound typically involves multi-step organic reactions. Traditional methods may include Suzuki-Miyaura coupling or other cross-coupling reactions to form carbon-carbon bonds. Recent advancements in computational chemistry have enhanced synthetic pathway design, allowing for more efficient and predictable synthesis routes.

Synthetic Pathways

MethodDescriptionAdvantages
Suzuki-Miyaura CouplingForms carbon-carbon bonds between aryl halides and organoboron compounds.High yield, mild conditions.
Retrosynthetic AnalysisUses computational tools to design synthesis pathways from the target molecule.Efficient, predictive.

Chemical Reactions

This compound can undergo various chemical reactions, influenced by its substituents. The fluorine atom enhances electrophilicity, making adjacent carbon atoms susceptible to nucleophilic attack.

Types of Reactions

Reaction TypeDescription
OxidationIntroduces oxygen-containing functional groups.
ReductionRemoves oxygen or adds hydrogen.
SubstitutionReplaces one functional group with another.

Mechanism of Action and Applications

Understanding the mechanism of action requires insights into its biological targets. Compounds with similar structures interact with specific enzymes or receptors, and computational modeling can predict binding interactions and affinities.

Potential Applications

FieldPotential Use
Medicinal ChemistryInteracts with enzymes or receptors, potentially influencing biological pathways.
Materials ScienceUnique properties make it suitable for advanced materials development.

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